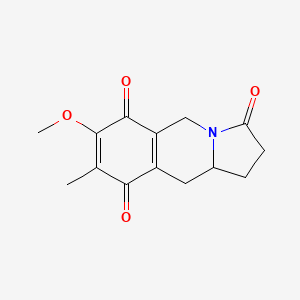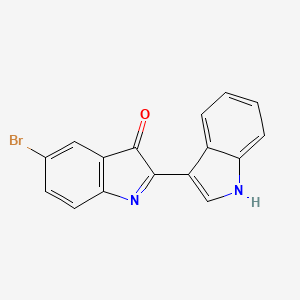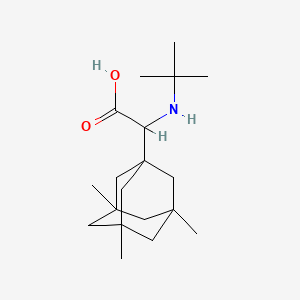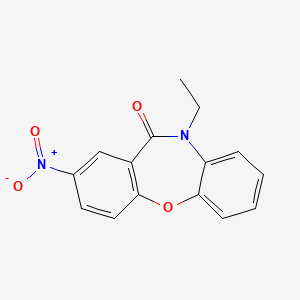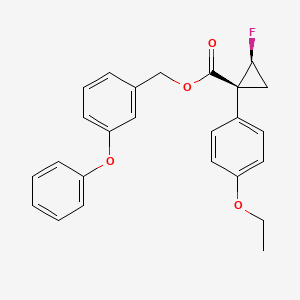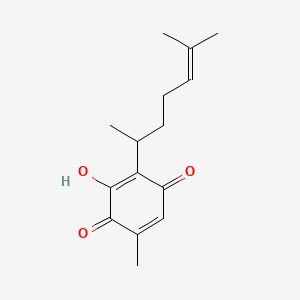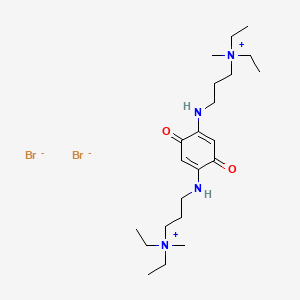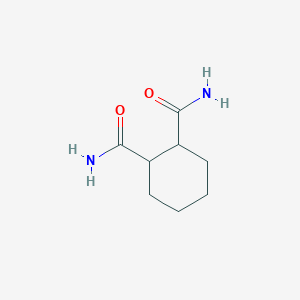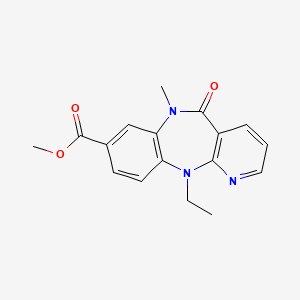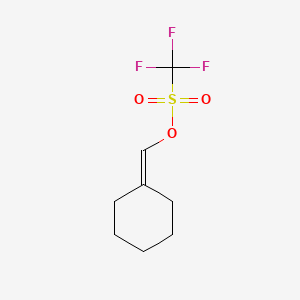
Urea, 1-(2-bromoethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-bromoethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of bromine and trifluoromethyl groups in the structure suggests potential reactivity and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the selection of appropriate starting materials, such as 2-bromoethanol and alpha,alpha,alpha-trifluoro-o-toluidine.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods:
- Industrial production may involve continuous flow reactors and optimized reaction conditions to scale up the synthesis process efficiently. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- The major products depend on the specific reactions and reagents used. For example, nucleophilic substitution can yield azides, nitriles, or thiols.
Applications De Recherche Scientifique
Chemistry:
- The compound can be used as a building block in organic synthesis to create more complex molecules with potential applications in pharmaceuticals and materials science.
Biology:
- It may be studied for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine:
- Research may focus on its potential as a drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry:
- The compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials.
Mécanisme D'action
Molecular Targets and Pathways:
- The exact mechanism of action would depend on the specific application and biological target. For example, if used as an antimicrobial agent, it may inhibit essential enzymes or disrupt cell membranes.
Comparaison Avec Des Composés Similaires
- Urea, 1-(2-chloroethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-
- Urea, 1-(2-iodoethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-
- Urea, 1-(2-bromoethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-
Uniqueness:
- The presence of the bromine atom and the trifluoromethyl group in the ortho position of the tolyl ring may impart unique reactivity and properties compared to its analogs.
Propriétés
Numéro CAS |
102434-37-7 |
|---|---|
Formule moléculaire |
C10H10BrF3N2O |
Poids moléculaire |
311.10 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C10H10BrF3N2O/c11-5-6-15-9(17)16-8-4-2-1-3-7(8)10(12,13)14/h1-4H,5-6H2,(H2,15,16,17) |
Clé InChI |
CZRXJQKEIFLDHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


